molecular formula C6H10O3 B3380114 cis-5-Methyloxolane-2-carboxylic acid CAS No. 1821814-99-6

cis-5-Methyloxolane-2-carboxylic acid

Cat. No.: B3380114
CAS No.: 1821814-99-6
M. Wt: 130.14
InChI Key: NWEBMMMSMHXMLR-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-5-Methyloxolane-2-carboxylic acid: is an organic compound with the molecular formula C₆H₁₀O₃. It is a derivative of oxolane, featuring a carboxylic acid group at the second position and a methyl group at the fifth position in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Methyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 5-methyl-2-hydroxy-2-pentenoic acid, which undergoes cyclization in the presence of an acid catalyst to form the desired oxolane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Cis-5-Methyloxolane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione, while reduction could produce 5-methyloxolane-2-methanol .

Scientific Research Applications

Chemistry: Cis-5-Methyloxolane-2-carboxylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oxolane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science, coatings, and adhesives .

Mechanism of Action

The mechanism by which cis-5-Methyloxolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The oxolane ring structure also contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Cis-5-Methyloxolane-2-carboxylic acid is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall behavior in chemical and biological systems .

Properties

IUPAC Name

(2R,5R)-5-methyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEBMMMSMHXMLR-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 2
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 3
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 4
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 5
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 6
cis-5-Methyloxolane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.